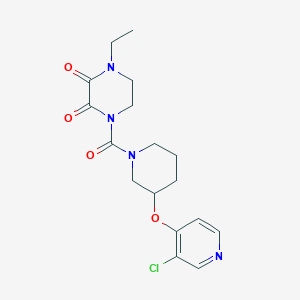

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione (CAS: 2034617-18-8) is a piperazine-2,3-dione derivative with a molecular formula of C₁₈H₂₅ClN₅O₄ and a molecular weight of 375.42 g/mol . The compound features a piperidine ring connected via a carbonyl group to a 4-ethylpiperazine-2,3-dione core, with a 3-chloropyridin-4-yloxy substituent on the piperidine moiety .

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O4/c1-2-20-8-9-22(16(24)15(20)23)17(25)21-7-3-4-12(11-21)26-14-5-6-19-10-13(14)18/h5-6,10,12H,2-4,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORDEFWKCKZELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with commercially available precursors. The process may involve reactions such as nucleophilic substitution, carbonylation, and cyclization under controlled conditions. Critical factors such as temperature, pressure, and solvent choice are optimized to achieve the desired yield and purity.

Industrial Production Methods: In industrial settings, the compound's production scales up using flow chemistry or batch processes. These methods prioritize efficiency, cost-effectiveness, and environmental sustainability. The use of automation and continuous flow reactors enhances reproducibility and safety, especially in handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

Reduction: Reducing agents can convert carbonyl groups into alcohols or other derivatives.

Substitution: Nucleophilic or electrophilic substitutions can modify the pyridine or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.

Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles facilitate these reactions.

Major Products Formed: The reactions yield a variety of products, including alcohol derivatives, reduced forms of the compound, or substituted versions with altered electronic properties. Each product's formation depends on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione finds applications in:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in modulating biological pathways and as a lead compound in drug discovery.

Medicine: Explored for therapeutic potentials, such as anti-inflammatory or anticancer activities.

Industry: Applied in the development of novel materials or as a catalyst in specific industrial processes.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level with specific biological targets. It may bind to receptors, enzymes, or other proteins, influencing cellular pathways and physiological processes. The pathways affected depend on the compound's structure and functional groups, determining its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives

- 1-Benzyl-4-[1-(3-chlorobenzoyl)piperidin-4-yl]piperazine-2,3-dione (F116-0031): This compound replaces the 3-chloropyridinyloxy group with a 3-chlorobenzoyl moiety and introduces a benzyl group on the piperazine ring.

- 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione (CAS: 2034617-18-8): Structurally analogous to the target compound, this derivative substitutes the 3-chloropyridinyloxy group with a 2,6-dimethylpyrimidin-4-yloxy group.

Piperazine-Based CCR5 Antagonists

- Sch-350634: A piperazine-based CCR5 antagonist with a trifluoromethylphenyl group and methyl substituents. The trifluoromethyl group improves metabolic stability and bioavailability, while the methyl groups optimize selectivity over muscarinic receptors .

Diketopiperazine SAR (Structure-Activity Relationship)

Evidence from diketopiperazine libraries highlights critical substituent effects:

- R1 Substituents: Small aliphatic groups (e.g., S-isopropyl) enhance FPR2 binding (Ki < 100 nM), while bulky aromatic groups (e.g., S-benzyl) reduce activity .

- R2 Substituents : Hydrophobic groups like 2-naphthylmethyl increase FPR2 selectivity, whereas polar groups (e.g., hydroxymethyl) are inactive . The 3-chloropyridinyloxy group in the target compound introduces moderate hydrophobicity and electron-withdrawing effects, which may balance receptor engagement.

Functional Outcomes

- Agonist vs. Antagonist Profiles : Subtle structural changes in diketopiperazines can switch activity from agonist to antagonist. For example, replacing S-isopropyl (1754-26) with S-butyl (1754-56) converts FPR2 antagonism to agonism . The target compound’s 3-chloropyridinyloxy group, with its planar geometry, may similarly modulate functional outcomes.

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Key Substituents | Potential Target |

|---|---|---|---|---|

| Target Compound (CAS: 2034617-18-8) | 375.42 | ~2.1 | 3-Chloropyridinyloxy, Ethyl | FPR2, Enzymes |

| 1-Benzyl-4-[1-(3-chlorobenzoyl)piperidin-4-yl]piperazine-2,3-dione | 439.89 | ~3.5 | 3-Chlorobenzoyl, Benzyl | GPCRs |

| Sch-350634 | 519.98 | ~4.0 | Trifluoromethylphenyl, Methyl | CCR5 |

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes piperidine and piperazine rings, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.82 g/mol. The presence of the chloropyridine moiety and the piperidine ring suggests potential interactions with biological targets, particularly in cancer therapy.

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. Key mechanisms include:

- Inhibition of cell proliferation : Studies have shown that compounds with similar structures can inhibit growth in various cancer cell lines through apoptosis and cell cycle arrest.

- Targeting specific receptors : The chloropyridine and piperidine components may allow for selective binding to cellular receptors, which could enhance therapeutic efficacy.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | <10 | High sensitivity |

| A549 (Lung) | 8.5 | Moderate sensitivity |

| HT29 (Colorectal) | 12.0 | Moderate sensitivity |

| U251 (Brain) | 5.0 | High sensitivity |

These results suggest that the compound may be effective in treating various types of cancer by inducing apoptosis and inhibiting tumor growth.

Case Studies

- Study on MCF7 Cells : In a study conducted by Sommerwerk et al., the compound demonstrated significant growth inhibition in MCF7 breast cancer cells with an IC50 value lower than 10 µM, indicating strong anticancer potential .

- Broad Spectrum Activity : Another study evaluated the effects on 60 human cancer cell lines, revealing a broad spectrum of activity with reductions in cell viability ranging from 41% to 85% across different lineages .

- Mechanistic Insights : Giniyatullina et al. reported that the incorporation of piperazine moieties significantly enhances anticancer activity against breast and gastric cancer cell lines, supporting the hypothesis that structural complexity contributes to biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including piperidine-piperazine coupling and chloropyridine ether formation. A plausible route:

Piperidine functionalization : Introduce the 3-Chloropyridin-4-yl ether group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

Carbonyl linkage : Use coupling reagents like TBTU/HOBt with NEt₃ in anhydrous DMF to attach the piperidine-carbonyl group to the 4-ethylpiperazine-2,3-dione core .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane). For scale-up, optimize stoichiometry (e.g., 1.2 equivalents of coupling agents) and use inert atmospheres to prevent hydrolysis .

Q. How can the compound’s stability under laboratory storage conditions be assessed?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store at -20°C in airtight, amber vials to prevent photodegradation .

- Hydrolytic Stability : Dissolve the compound in DMSO-d₆/D₂O (1:1) and monitor structural integrity via ¹H-NMR over 24–72 hours. Look for peak shifts indicating hydrolysis of the dione or carbonyl groups .

Q. What analytical techniques are critical for characterizing purity and structural confirmation?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for >95% purity .

- Structural Confirmation :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Multinuclear NMR : Assign peaks for the chloropyridine (δ 7.5–8.5 ppm), piperidine (δ 3.0–4.0 ppm), and dione (δ 2.5–3.0 ppm) moieties .

- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and potential biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The chloropyridine group may engage in halogen bonding, while the dione could act as a hydrogen bond acceptor .

- DFT Calculations : Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic/nucleophilic sites. The piperazine-dione core may exhibit redox activity under physiological conditions .

Q. What strategies resolve contradictions in reported synthetic yields for analogous piperazine-dione derivatives?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading). For example, DMF may improve solubility but accelerate side reactions versus THF .

- Byproduct Analysis : Characterize impurities via LC-MS/MS. Common issues include incomplete coupling (free piperidine) or over-alkylation .

Q. What mechanistic insights explain the compound’s selectivity in biological assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-chloropyridine with 3-fluoropyridine). Test activity in cell-based assays (e.g., cytotoxicity, enzyme inhibition).

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins. The ethyl group on piperazine may enhance hydrophobic interactions .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8). Analyze degradation products via UPLC-QTOF. The dione ring is prone to hydrolysis, forming carboxylic acid derivatives .

- Metabolite Identification : Incubate with liver microsomes (human/rat). Monitor phase I metabolites (oxidation at piperidine) via LC-MSⁿ .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

- Respiratory Protection : Use NIOSH-certified N95 masks if airborne particles are generated during milling .

Contradictions and Limitations

- Synthetic Yield Discrepancies : reports >70% yields for analogous piperazine couplings, while notes challenges with steric hindrance in spiro-piperidine systems. This suggests scaffold-specific optimization is critical.

- Stability Data Gaps : lacks decomposition temperature data, requiring experimental validation via TGA/DSC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.